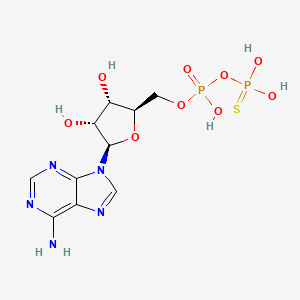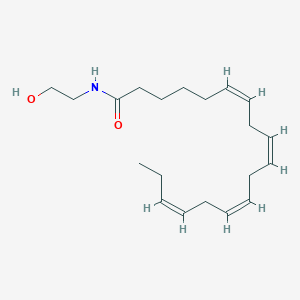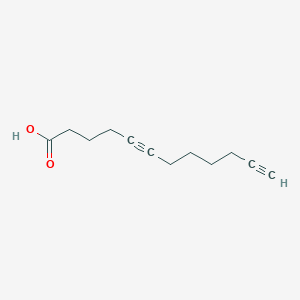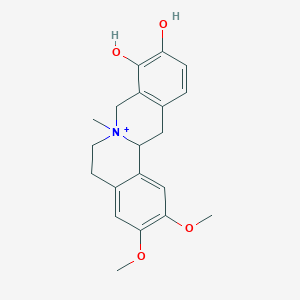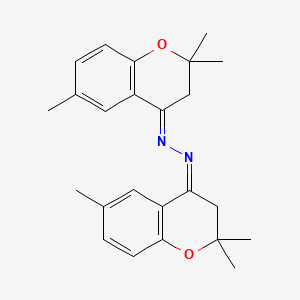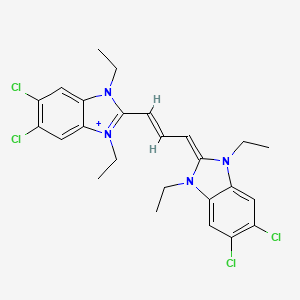
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1',3,3'-tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine is the cationic form of a C3 cyanine dye having 1,3-diethyl-5,6-dichloroindoleinine units at each end. It has a role as a fluorochrome. It is a cyanine dye and an indolium ion.
Applications De Recherche Scientifique
Mitochondrial Membrane Potential Analysis
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine, also known as JC-1, is extensively used for measuring mitochondrial membrane potential (ΔΨm). This lipophilic cation specifically accumulates in mitochondria and its aggregation or monomeric forms indicate different membrane potentials, making it a crucial tool for studying mitochondrial function in various biological contexts, including apoptosis and reactive oxygen species production (De Biasi, Gibellini, & Cossarizza, 2015).
J-Aggregation Phenomenon
The dye exhibits unique properties such as the ability to form J-aggregates, which are dependent on the chain length of alkyl groups. This characteristic is significant for understanding the spectral positions and bandwidths in various applications (Rossi et al., 1995).
Molecular Structure Studies
Studies on the dye's ground and excited state behaviors reveal that it has a very rigid geometry, and the length of alkyl groups significantly affects its structure. This understanding is crucial for applications in photophysics and photochemistry (Karaca & Elmacı, 2009).
Photophysics and Thin Film Applications
The dye's aggregates, when aligned in thin films, show unique spectral responses, interpreted via Frenkel exciton formalism. This understanding contributes to applications in optoelectronics and materials science (Gülen, Atasoylu, & Özçelik, 2009).
Heterogeneity in Mitochondrial Membrane Potentials
Research using JC-1 has revealed that membrane potentials across mitochondria in a cell can be heterogeneous, even within a single mitochondrion. This insight is vital for cellular biology and bioenergetics studies (Smiley et al., 1991).
Supramolecular Structure and Self-Assembly
The dye forms novel types of J-aggregates in aqueous solution, providing insights into the supramolecular structure and self-assembly mechanisms relevant to nanotechnology and materials science (Berlepsch et al., 2004).
Propriétés
Numéro CAS |
21527-78-6 |
|---|---|
Nom du produit |
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine |
Formule moléculaire |
C25H27Cl4N4+ |
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole |
InChI |
InChI=1S/C25H27Cl4N4/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4/h9-15H,5-8H2,1-4H3/q+1 |
Clé InChI |
XKWQNWOHLZAFPS-UHFFFAOYSA-N |
SMILES isomérique |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl |
SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl |
SMILES canonique |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl |
Synonymes |
5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylimidacarbocyanine iodide JC-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



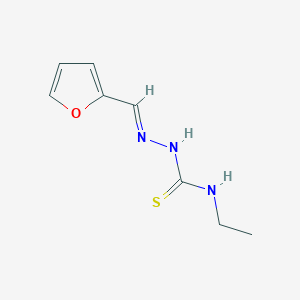
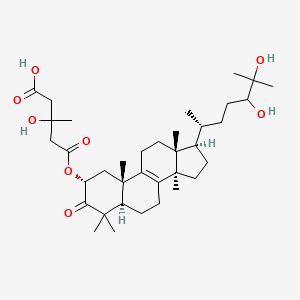
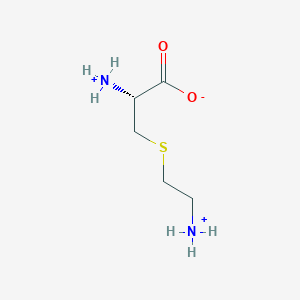
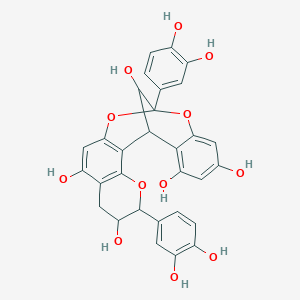
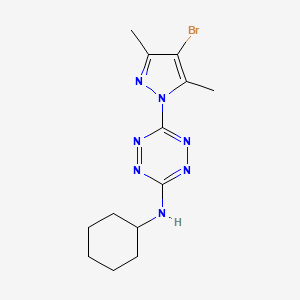
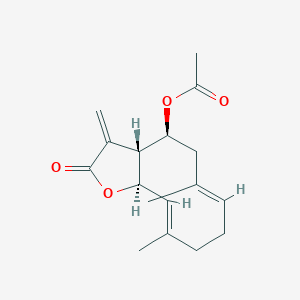
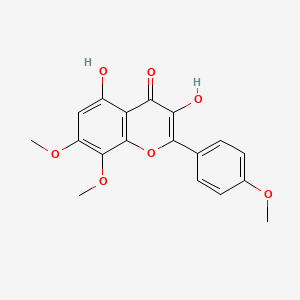
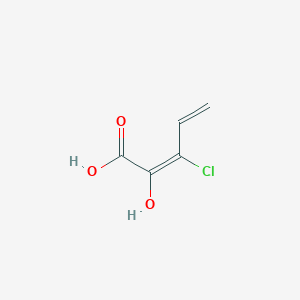
![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)
